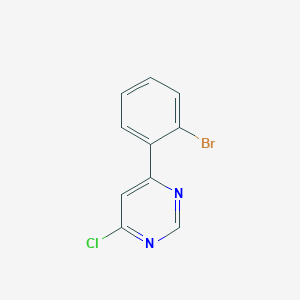

4-(2-Bromophenyl)-6-chloropyrimidine

Description

Propriétés

IUPAC Name |

4-(2-bromophenyl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQFMQXTDMQRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(2-Bromophenyl)-6-chloropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H7BrClN2 and a molecular weight of approximately 244.53 g/mol. The compound features a pyrimidine ring substituted with a bromophenyl group at the 4-position and a chlorine atom at the 6-position. This unique arrangement contributes to its electronic properties, enhancing its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

A study evaluated various derivatives of pyrimidine, including this compound, for their antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal species. The turbidimetric method was employed for screening, revealing that certain derivatives exhibited potent antimicrobial effects. For instance, compounds d1, d2, and d3 demonstrated significant activity against several pathogens .

Anticancer Activity

This compound was also tested for its anticancer properties against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The sulforhodamine B (SRB) assay indicated that compounds d6 and d7 derived from this structure showed promising anticancer effects. These findings suggest that the compound may inhibit cancer cell growth through specific interactions with cellular targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within cells. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The precise mechanisms often depend on the specific biological context and the presence of other interacting molecules.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Contains brominated phenyl and dichlorinated pyrimidine | Antimicrobial, anticancer |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Brominated phenyl with thiazole ring | Antimicrobial |

| 2-(4-bromophenyl)-6-fluoropyrimidine | Similar brominated structure with fluorine | Anticancer |

This comparison highlights the distinct electronic and steric properties imparted by the specific halogen substitutions in these compounds, which enhance their reactivity and biological effectiveness .

Case Studies

Case Study 1: Antimicrobial Screening

A recent study screened various pyrimidine derivatives for their effectiveness against Staphylococcus aureus and Escherichia coli. The results showed that derivatives containing the bromophenyl group exhibited enhanced antibacterial activity compared to non-brominated analogs. This reinforces the significance of halogen substitution in enhancing biological activity .

Case Study 2: Anticancer Efficacy

In another investigation focusing on breast cancer cell lines, researchers found that certain derivatives of this compound inhibited cell proliferation significantly more than standard chemotherapeutics. This suggests potential as a lead compound for developing new anticancer therapies .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to 4-(2-Bromophenyl)-6-chloropyrimidine exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various pathogens, including bacteria and viruses. The presence of halogen atoms (bromine and chlorine) in the structure enhances their biological activity by improving binding interactions with target enzymes or receptors .

Cancer Research

The compound has been explored for its potential as an anticancer agent. Its structural features allow it to interact with specific molecular targets involved in cancer progression. For example, some studies have identified this compound as a potent inhibitor of certain kinases implicated in tumor growth .

Synthesis and Chemical Applications

Building Block for Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it suitable for generating a wide range of derivatives with tailored properties .

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Contains two chlorine atoms | Important intermediate for synthesizing active compounds |

| 2-(4-bromophenyl)-6-chloropyrimidine-4-carboxylic acid | Contains carboxylic acid group | Enhances solubility and reactivity |

Biological Evaluation

In vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various microbial strains. For example, compounds derived from this pyrimidine have shown significant inhibition zones against Enterococcus faecium and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Antioxidant Activity

Research has also evaluated the antioxidant properties of derivatives of this compound using methods such as DPPH assays. Results indicate that some derivatives exhibit substantial antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Industrial Applications

Material Science

The unique chemical properties of this compound make it applicable in the development of advanced materials. Its derivatives are being investigated for use in polymers and dyes due to their stability and reactivity .

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results indicated that these compounds effectively inhibited microbial growth, particularly against Gram-positive bacteria. -

Synthesis Optimization Study

Researchers optimized synthetic routes for producing this compound derivatives. The study highlighted the importance of reaction conditions on yield and purity, demonstrating that careful control can lead to improved outcomes in pharmaceutical applications.

Comparaison Avec Des Composés Similaires

Substituent Position Effects

The position of halogen substituents on the phenyl ring significantly influences bioactivity and physicochemical properties:

- 2-Bromophenyl vs. 3-Bromophenyl: 4-(2-Bromophenyl)-6-chloropyrimidine (target compound) demonstrated high analgesic activity comparable to diclofenac sodium in rodent models, attributed to optimal lipophilicity and steric compatibility with target receptors . 4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine () has a bromine at the 3-position and an additional phenyl group at position 6. This substitution increases molecular weight (345.62 g/mol vs.

Table 1: Substituent Position and Bioactivity

Halogen vs. Non-Halogen Substituents

Halogen atoms (Br, Cl) generally enhance activity compared to polar groups like methoxy or nitro:

- Halogenated Derivatives: Compounds 2b (2-bromophenyl) and 2g (4-chlorophenyl) in showed superior analgesic and anti-inflammatory activities due to increased lipophilicity, which facilitates target binding .

- Non-Halogenated Derivatives: Methoxy, hydroxyl, or nitro substituents (e.g., compounds 2c, 2d in ) sharply reduce activity due to decreased lipophilicity and metabolic instability .

Table 2: Substituent Type and Activity

| Compound Type | Substituent | Analgesic Activity |

|---|---|---|

| Halogenated (2b, 2g) | Br, Cl | High |

| Non-Halogenated (2c, 2d) | NO₂, OCH₃ | Low |

Core Structure Modifications

Variations in the heterocyclic ring attached to pyrimidine alter electronic and steric properties:

- Phenyl vs. Pyridine: this compound (target) has a phenyl ring, enabling π-π stacking with aromatic residues in enzymes.

Physicochemical Properties

Predicted properties highlight the impact of substituents:

Table 3: Physical Properties Comparison

*Predicted based on analogs.

Méthodes De Préparation

Synthesis of Dimethyl 2-(2-bromophenyl) Malonate Intermediate

- Starting material: Methyl 2-(2-bromophenyl)acetate (or 4-bromophenyl analog for related compounds).

- Reagents: Sodium hydride (NaH), tetrahydrofuran (THF), dimethyl carbonate (DMC).

- Procedure: Methyl 2-(2-bromophenyl)acetate is added dropwise to a suspension of NaH in THF at 25–27 °C under stirring. After completion, DMC is added, and the reaction continues for 14 hours.

- Workup: The mixture is acidified to pH 6–7 with hydrochloric acid, THF is removed under reduced pressure, and the product is extracted with ethyl acetate, washed, dried, and crystallized.

- Yield: Approximately 72% (based on analogous 4-bromophenyl systems).

- Characterization: Melting point around 77–79 °C, confirmed by MS and NMR analyses.

Cyclization to 5-(2-bromophenyl) Pyrimidine-4,6-diol

- Reagents: Formamidine hydrochloride.

- Conditions: The malonate intermediate is reacted with formamidine hydrochloride in methanol or suitable solvent at room temperature (around 25 °C) for 16 hours.

- Workup: The reaction mixture is neutralized, filtered, and dried to obtain the pyrimidine diol intermediate.

- Yield: High, typically above 90%.

Chlorination to 4-(2-Bromophenyl)-6-chloropyrimidine

- Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylaminopyridine (DMAP) or N,N-dimethylaniline as catalyst/base.

- Conditions: The pyrimidine diol intermediate is suspended in toluene with DMAP, and solid phosgene or POCl₃ is added stepwise at 20–35 °C. The mixture is then heated to 95–105 °C for 3–5 hours.

- Workup: After cooling, the reaction mixture is diluted with water and toluene, stirred for phase separation, and the organic phase is isolated. Solvent removal under reduced pressure is followed by ethanol treatment, filtration, and drying.

- Yield: Typically 74–86% based on the step.

- Purity: High purity (>99.9%) confirmed by HPLC.

Representative Reaction Scheme (Adapted)

| Step | Reactants/Intermediates | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2-(2-bromophenyl)acetate | NaH, THF, DMC, 25–27 °C, 14 h | Dimethyl 2-(2-bromophenyl) malonate | ~72 | Crystallization from ethanol-acetone |

| 2 | Dimethyl 2-(2-bromophenyl) malonate + formamidine hydrochloride | Methanol, 25 °C, 16 h | 5-(2-bromophenyl) pyrimidine-4,6-diol | >90 | High purity intermediate |

| 3 | Pyrimidine-4,6-diol intermediate | POCl₃, DMAP, toluene, 95–105 °C, 3–5 h | This compound | 74–86 | Purification by ethanol recrystallization |

Analytical and Research Findings

- Purity and Characterization: The final product exhibits high purity as confirmed by high-performance liquid chromatography (HPLC) with purity levels exceeding 99.9%. Mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) spectroscopy confirm the molecular structure and substitution pattern.

- Yields: The overall synthetic route provides a cumulative yield in the range of 50–75%, depending on reaction optimization and scale.

- Optimization: Key parameters influencing yield and purity include temperature control during chlorination, choice of solvent, and careful pH adjustment during workup.

- Safety and Handling: Use of phosgene or solid phosgene requires strict safety protocols due to its toxicity. Alternative chlorinating agents may be explored but require validation.

Comparative Notes on Related Compounds

While most literature focuses on 5-(4-bromophenyl)-4,6-dichloropyrimidine, the preparation of this compound follows analogous synthetic logic with positional isomeric differences in the bromophenyl substituent. The synthetic steps and reagents remain largely consistent, with adjustments in reaction conditions to accommodate steric and electronic effects of the 2-bromo substitution.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | Methyl 2-(2-bromophenyl)acetate |

| Key Intermediates | Dimethyl 2-(2-bromophenyl) malonate; pyrimidine-4,6-diol |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) or solid phosgene |

| Catalyst/Base | N,N-dimethylaminopyridine (DMAP) or N,N-dimethylaniline |

| Reaction Temperatures | 25–27 °C (alkylation); 25 °C (cyclization); 95–105 °C (chlorination) |

| Reaction Times | 14 h (alkylation); 16 h (cyclization); 3–5 h (chlorination) |

| Yields per Step | 72% (alkylation), >90% (cyclization), 74–86% (chlorination) |

| Overall Yield | Approximately 50–75% depending on conditions |

| Purity | >99.9% by HPLC |

| Analytical Methods | MS, ^1H NMR, HPLC, melting point |

Q & A

Basic Question: What are the recommended safety protocols for handling 4-(2-Bromophenyl)-6-chloropyrimidine in laboratory settings?

Answer:

When handling halogenated pyrimidines like this compound, strict safety measures are essential. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, employ fume hoods or respirators.

- Waste Management: Segregate halogenated waste from general lab waste. Store in labeled, chemically resistant containers and coordinate disposal with certified hazardous waste treatment companies to prevent environmental contamination .

- Emergency Response: In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Maintain spill kits with neutralizing agents (e.g., activated carbon) for immediate cleanup.

Basic Question: What synthetic routes are commonly employed for preparing this compound?

Answer:

Two primary methodologies are documented:

- Stepwise Halogenation: Start with a pyrimidine core (e.g., 4,6-dichloropyrimidine). Introduce the 2-bromophenyl group via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Optimize reaction conditions (e.g., 80–100°C, DMF solvent) to enhance regioselectivity .

- Intermediate Functionalization: Utilize pre-functionalized intermediates like 2-bromo-4-chlorophenylacetonitrile (CAS 52864-54-7) as building blocks. Monitor reaction progress via TLC or HPLC to ensure purity (>97% by GC/HPLC) .

Basic Question: How can researchers confirm the structural identity of this compound?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy: Compare ¹H/¹³C NMR spectra with literature data. Key peaks: aromatic protons (δ 7.2–8.1 ppm), pyrimidine carbons (δ 155–165 ppm).

- X-ray Crystallography: Resolve crystal structures to validate bond lengths and angles. For example, analogous compounds (e.g., 4-(4-chlorophenyl)-6-methylsulfanylpyrimidin-2-amine) show planar pyrimidine rings with halogen-phenyl dihedral angles of ~30° .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 283.97 for C₁₀H₆BrClN₂) using high-resolution MS .

Advanced Question: How can cross-coupling reactions involving this compound be optimized for diverse functionalization?

Answer:

To tailor reactivity:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd₂(dba)₃ with SPhos ligand) for Buchwald-Hartwig aminations or Sonogashira couplings. Lower catalyst loading (1–2 mol%) reduces side reactions.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve solubility, while additives like Cs₂CO₃ enhance coupling efficiency.

- Substrate Scope: Evaluate steric/electronic effects of substituents on the phenyl ring. For example, electron-withdrawing groups (e.g., -NO₂) may slow coupling kinetics, requiring higher temperatures .

Advanced Question: How should researchers address contradictions in reported synthetic yields or purity data for this compound?

Answer:

Contradictions often arise from:

- Impurity Profiles: Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives). Adjust purification methods (e.g., column chromatography vs. recrystallization) based on polarity differences.

- Reagent Quality: Verify purity of starting materials (e.g., arylboronic acids >95% by HPLC). Trace moisture or oxygen can deactivate Pd catalysts, leading to inconsistent yields .

- Reproducibility: Document reaction parameters rigorously (e.g., degassing steps, heating rates). Cross-validate results with independent labs using standardized protocols.

Advanced Question: What methodologies assess the environmental persistence or surface interactions of this compound?

Answer:

Advanced studies include:

- Adsorption Experiments: Use quartz crystal microbalance (QCM) to measure adsorption kinetics on indoor surfaces (e.g., glass, polymers). Analyze data with Langmuir isotherm models.

- Oxidative Degradation: Expose the compound to UV/O₃ systems and monitor decomposition via LC-MS. Identify intermediates (e.g., hydroxylated derivatives) to map degradation pathways .

- Computational Modeling: Simulate interactions using DFT (e.g., Gaussian 16) to predict binding energies with common environmental surfaces.

Advanced Question: How can computational modeling aid in predicting reactivity or toxicity of this compound?

Answer:

- Reactivity Prediction: Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Compare with experimental data (e.g., Suzuki coupling efficiency) .

- Toxicity Profiling: Apply QSAR models (e.g., OECD Toolbox) to estimate ecotoxicity. Parameters like logP (predicted ~3.2) and molecular volume inform bioavailability and bioaccumulation potential.

- Crystal Packing Analysis: Use Mercury software to simulate crystal structures and predict stability under varying humidity/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.